4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid
Description
4-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 4 and a pyrimidin-5-yl group at position 1.
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
4-methyl-1-pyrimidin-5-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-6-4-13(12-8(6)9(14)15)7-2-10-5-11-3-7/h2-5H,1H3,(H,14,15) |
InChI Key |
UMLVGXAHYPCVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The pyrazole core can be synthesized via cyclocondensation reactions. A representative approach involves:
- Reactants : 2,3-furandione derivatives and substituted hydrazines.
- Conditions : Reflux in ethanol with hydrazine monohydrate for 16 hours.
- Mechanism : The furandione reacts with hydrazine to form a pyrazole ring, followed by oxidation or functionalization to introduce the carboxylic acid group.
Example :
4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid was synthesized using this method, achieving yields >70%. Adaptations for the target compound would require substituting reactants to introduce the pyrimidin-5-yl group.
Nucleophilic Aromatic Substitution
The pyrimidine moiety is introduced via substitution reactions on pre-formed pyrazole intermediates:
- Step 1 : Synthesis of 4-methyl-1H-pyrazole-3-carboxylic acid ester (e.g., ethyl ester) using diethyl malonate and methyl hydrazine under basic conditions.
- Step 2 : Chlorination of pyrimidine at position 5 using phosphorus oxychloride (POCl₃).
- Step 3 : Coupling the pyrazole ester with 5-chloropyrimidine via nucleophilic substitution using potassium carbonate (K₂CO₃) in acetonitrile at room temperature.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time (Step 3) | 3–5 hours |
| Yield (Step 3) | 76–94% |
Comparative Analysis of Methods
Challenges and Optimization
- Regioselectivity : Pyrimidine substitution favors position 5 due to electronic effects.
- Purification : Silica gel chromatography is typically required to isolate the carboxylic acid form.
- Scale-Up : Nucleophilic substitution (Method 2) is preferred for industrial scalability due to milder conditions.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group undergoes typical acid-derived transformations:
Esterification
Reaction with alcohols under acidic or basic conditions yields esters. For example:
-
Methyl ester formation : Treatment with methanol and catalytic HSO produces methyl 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylate .
-
Ethyl ester synthesis : Similar conditions with ethanol yield ethyl esters, as demonstrated in analogous pyrazole systems .
Amidation
The acid reacts with amines or hydrazines to form amides or hydrazides:
-
Hydrazide formation : Reaction with phenylhydrazine generates 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carbohydrazide, a precursor for further cyclization .
-
Primary amides : Treatment with ammonia or substituted amines produces carboxamides .
Acid Chloride Formation
Conversion to the reactive acid chloride using thionyl chloride (SOCl) or oxalyl chloride enables nucleophilic substitutions:
-
Intermediate 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carbonyl chloride reacts with nucleophiles like amines or alcohols to form amides, esters, or heterocycles .
Heterocyclic Ring Functionalization
The pyrazole and pyrimidine rings participate in electrophilic substitution and cyclocondensation reactions:
Cyclocondensation with Diamines
Reaction with 2,3-diaminopyridine under reflux conditions forms fused heterocycles:
-
Imidazo[4,5-b]pyridine derivatives : Generated via cyclization, as observed in analogous pyrazole-3-carboxylic acid systems .
-
Pyrazolo[3,4-d]pyrimidines : Formed by condensation with urea or thiourea, leveraging the pyrimidine ring’s reactivity .
Friedel-Crafts Acylation
The acid chloride participates in Friedel-Crafts reactions with aromatic compounds (e.g., benzene, toluene) to yield aryl ketones .
Trichloromethyl Group Methanolysis
While not directly reported for this compound, structurally similar trichloromethyl pyrazoles undergo methanolysis to form carboxyalkyl derivatives:
Biological Activity-Driven Modifications
The compound’s pharmacological potential drives derivatization for enhanced bioactivity:
-
Acylation with acetic anhydride : Forms acetylated derivatives, improving lipophilicity for drug delivery .
-
Hydrazone formation : Condensation with aldehydes/ketones yields hydrazones, explored for antimicrobial applications .
Comparative Reactivity of Analogous Compounds
The table below highlights reactions of structurally related pyrazole-3-carboxylic acids:
Mechanistic Insights
Key reaction mechanisms include:
-
Nucleophilic acyl substitution : Governs ester/amide formation via attack on the carbonyl carbon .
-
Cyclization via β-enaminone intermediates : Observed in pyrazolo-pyrimidine syntheses .
-
Acid-catalyzed dehydration : Critical for forming fused heterocycles .
Challenges and Selectivity
Scientific Research Applications
Scientific Research Applications of 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid
4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring both pyrazole and pyrimidine rings, making it of interest across medicinal chemistry, agriculture, and materials science. The presence of both pyrazole and pyrimidine allows for diverse chemical reactivity and biological activity.
Medicinal Chemistry
4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid is investigated as a pharmacophore in drug design, particularly for its antiproliferative and antimicrobial properties. Derivatives of the compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, crucial for cell cycle regulation. Research indicates that pyrazole derivatives exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are important in the inflammatory response. Some derivatives have shown potential as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, with selectivity indices (SI) indicating efficacy and selectivity in inhibiting inflammation without significant gastrointestinal side effects.
Agriculture
The compound may be used as a precursor for synthesizing agrochemicals with herbicidal or fungicidal activity.
Materials Science
The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Enzyme Inhibition
4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid's derivatives have demonstrated promising inhibitory activities against α-glucosidase and β-glucosidase, suggesting potential applications in managing diabetes by controlling blood sugar levels.
Mechanism of Action
The mechanism of action of 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell cycle regulation . The compound may also interact with DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid with analogous pyrazole-3-carboxylic acid derivatives, focusing on structural features, physicochemical properties, and applications.
Structural Variations and Electronic Effects
- 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (C₁₂H₁₂N₂O₃):
Substitution with a methoxyphenyl group at position 1 introduces electron-donating effects, increasing solubility in polar solvents compared to the pyrimidinyl variant. This compound is used in ligand synthesis for soluble guanylate cyclase . - 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (C₈H₁₁ClN₂O₂):
The chloro and propyl substituents enhance lipophilicity, favoring membrane permeability in biological systems. This contrasts with the pyrimidinyl group, which may improve π-π stacking interactions in target binding .
Physicochemical Properties
*Calculated based on structural formula.
Research Findings and Mechanistic Insights
- Electronic Effects on Reactivity : The pyrimidinyl group’s electron-deficient nature may reduce nucleophilic displacement yields compared to methoxyphenyl analogs, as observed in (40% yield reduction with bulky substituents) .
- Solubility-Bioactivity Relationships : Methoxyphenyl derivatives show higher aqueous solubility, correlating with enhanced bioavailability in pharmacokinetic studies .
- Thermal Stability : Chloro-substituted pyrazoles exhibit higher thermal stability (decomposition >200°C), advantageous for industrial processing .
Biological Activity
4-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid (CAS Number: 1690585-54-6) is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, enzyme inhibition profiles, and other pharmacological effects.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₄O₂ |
| Molecular Weight | 204.19 g/mol |
| CAS Number | 1690585-54-6 |
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives, including 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid, exhibit significant anti-inflammatory properties. A study highlighted that pyrazole compounds can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
-
COX Inhibition :
- Compounds similar to 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid have shown promising results with selectivity indices (SI) indicating their potential as safer alternatives to traditional NSAIDs like celecoxib. For example, some derivatives reported COX-2 SI values exceeding 8.60, demonstrating their efficacy and selectivity in inhibiting inflammation without significant gastrointestinal side effects .
- In Vivo Studies :
Enzyme Inhibition Profiles
The compound has also been assessed for its ability to inhibit various enzymes involved in metabolic pathways:
- α-glucosidase and β-glucosidase Inhibition : These enzymes play a role in carbohydrate metabolism. The evaluated derivatives exhibited promising inhibitory activities, suggesting potential applications in managing diabetes by controlling blood sugar levels .
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
-
Synthesis and Evaluation :
- A study synthesized a series of substituted pyrazole derivatives, including 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid, and evaluated their biological activities. The findings indicated that certain substitutions enhanced anti-inflammatory efficacy while maintaining a low ulcerogenic liability .
- Histopathological Analysis :
Q & A
Q. What are the common synthetic routes for 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions. A general approach involves:
- Condensation reactions : Reacting pyrazole precursors (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) with acid chlorides or anhydrides to introduce substituents .
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura couplings (e.g., using Pd(PPh₃)₄) to attach aryl/heteroaryl groups (e.g., pyrimidin-5-yl) to the pyrazole core .
- Characterization : Intermediates are validated via IR (C=O stretch at ~1700 cm⁻¹), ¹H-NMR (e.g., methyl groups at δ 2.1–2.5 ppm), and mass spectrometry (m/z corresponding to molecular ion peaks) .
Q. Which analytical methods are critical for confirming the purity and structure of this compound?
Key methods include:
- Elemental analysis : To confirm purity (>95%) by matching experimental and theoretical C/H/N/O values .
- ¹H-NMR and ¹³C-NMR : For structural elucidation. For example, the pyrazole C-3 carboxylic acid proton is typically deshielded (δ 12.5–13.5 ppm in DMSO-d₆) .
- High-resolution mass spectrometry (HRMS) : To verify the molecular formula (e.g., C₁₀H₉N₄O₂) and rule out impurities .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of pyrazole-carboxylic acid derivatives?
Yield optimization strategies include:
- Catalyst selection : Pd(PPh₃)₄ in degassed DMF/H₂O mixtures improves cross-coupling efficiency for pyrimidin-5-yl attachment (~75–85% yields) .
- Temperature control : Maintaining reactions at 80–100°C minimizes side-product formation during cyclization .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) effectively isolates the target compound from byproducts .
Q. What strategies are employed to resolve contradictory spectral data (e.g., unexpected NMR shifts) in pyrazole derivatives?
Contradictions may arise from tautomerism or solvent effects. Mitigation approaches:
- Variable-temperature NMR : To identify tautomeric equilibria (e.g., pyrazole NH proton exchange in DMSO-d₆) .
- 2D NMR (COSY, HSQC) : To assign overlapping signals, such as distinguishing pyrimidine protons from pyrazole ring protons .
- Computational validation : Comparing experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .
Q. How can molecular docking studies inform the structure-activity relationship (SAR) of this compound?
Docking workflows include:
- Target selection : Prioritizing enzymes like carbonic anhydrase or prostaglandin synthases, which have pyrazole-binding pockets .
- Ligand preparation : Protonating the carboxylic acid group at physiological pH to mimic binding conditions .
- Binding affinity analysis : The pyrimidin-5-yl group enhances π-π stacking with aromatic residues (e.g., Phe131 in CA IX), while the methyl group reduces steric hindrance .
Q. What are the challenges in modifying the pyrazole core to improve pharmacological activity?
Key challenges and solutions:
- Solubility : Introducing polar substituents (e.g., -COOH at C-3) improves aqueous solubility but may reduce membrane permeability. Balance via ester prodrugs .
- Metabolic stability : Fluorination of the pyrimidine ring (e.g., 5-CF₃ substitution) slows hepatic degradation .
- Selectivity : Molecular dynamics simulations guide substitutions to avoid off-target interactions (e.g., with CA isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
